molecular formula C13H7ClF4O B6382062 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261951-74-9

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6382062
CAS RN: 1261951-74-9
M. Wt: 290.64 g/mol
InChI Key: BDCQRXNGXCUPNQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (2C5F3MPP) is a phenolic compound with a wide range of applications in scientific research and in the laboratory. It is a white crystalline solid with a melting point of 129-130°C and a boiling point of 321-323°C. It is soluble in ethanol and methanol, and slightly soluble in water. 2C5F3MPP is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds.

Scientific Research Applications

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds. It is also used in the synthesis of a variety of pharmaceuticals and agrochemicals. Additionally, 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be used as a fluorescent probe in fluorescence spectroscopy and as a fluorescent dye in fluorescence microscopy.

Mechanism of Action

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a phenolic compound that acts as a Lewis acid in organic reactions. It is capable of forming hydrogen bonds with other molecules, which makes it useful as a catalyst in a variety of chemical reactions. Additionally, it is capable of forming complexes with other molecules, which makes it useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of organic solvents, which makes it useful for a variety of organic synthesis reactions. However, it is not soluble in water, which can limit its use in certain laboratory experiments.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%. It could be used as a fluorescent probe in fluorescence spectroscopy and fluorescence microscopy. Additionally, it could be used as a catalyst in the synthesis of a variety of pharmaceuticals and agrochemicals. It could also be used as a reagent in organic synthesis reactions. Finally, it could be used as a solvent for a variety of organic compounds.

Synthesis Methods

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorophenol with 2-fluoro-3-trifluoromethyl phenyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields.

properties

IUPAC Name

2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-10-5-4-7(6-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCQRXNGXCUPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686156
Record name 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol

CAS RN

1261951-74-9
Record name 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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